

molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B145944

[Get Quote](#)

An In-depth Technical Guide to 1,3-Bis(chloromethyl)tetramethyldisiloxane

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1,3-bis(chloromethyl)tetramethyldisiloxane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Identity

1,3-Bis(chloromethyl)tetramethyldisiloxane is a disiloxane bearing two chloromethyl groups. Its unique structure, featuring reactive chloromethyl functionalities, makes it a valuable intermediate in various chemical syntheses.[\[1\]](#)

Molecular Formula: C₆H₁₆Cl₂OSi₂[\[1\]](#)[\[2\]](#)

IUPAC Name: chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane[\[2\]](#)

Synonyms:

- **1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane**[\[1\]](#)[\[2\]](#)
- Bis(chloromethyl)tetramethyldisiloxane[\[3\]](#)
- Tetramethyl-1,3-bis(chloromethyl)disiloxane[\[3\]](#)

CAS Registry Number: 2362-10-9[\[1\]](#)[\[2\]](#)[\[3\]](#)

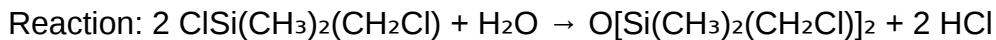
Below is a diagram representing the molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1,3-bis(chloromethyl)tetramethyldisiloxane is provided below.

Property	Value
Molecular Weight	231.27 g/mol
Appearance	Colorless liquid
Boiling Point	365 K at 0.016 bar
Purity	>95%
InChI	1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
InChIKey	NBGGGEWGFZUDQKZ-UHFFFAOYSA-N


Spectroscopic data is crucial for the identification and characterization of the compound.

Spectroscopic Data	Key Features
¹ H NMR	Data available, specific shifts not detailed in search results.
¹³ C NMR	Data available, specific shifts not detailed in search results.
IR Spectroscopy	Vapor Phase IR and FTIR data are available.
Mass Spectrometry	GC-MS data is available, with a main library entry in NIST.

Experimental Protocols

Synthesis of 1,3-Bis(chloromethyl)tetramethyldisiloxane

A common method for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane is through the hydrolysis of chloro(chloromethyl)dimethylsilane.[\[1\]](#)

Experimental Procedure:

- Apparatus Setup: A four-necked flask is equipped with a reflux condenser, a T-shaped three-way piston, a constant pressure dropping funnel, and a rubber stopper.
- Hydrolysis: 70g of deionized water is added to the flask. Subsequently, 71.5g (0.5mol) of chloro(chloromethyl)dimethylsilane is slowly added dropwise over approximately 20 minutes using the dropping funnel. The appearance of acid mist and a slight increase in temperature indicates the initiation of the hydrolysis reaction.
- Reaction Progression: The mixture is stirred at room temperature for 30 minutes.
- Heating: The reaction mixture is then heated to 85°C and refluxed for 2 hours.
- Work-up:
 - The mixture is allowed to stand for phase separation.
 - The lower aqueous layer is removed.
 - The organic layer is washed with water until neutral.
 - The product is dried overnight with anhydrous calcium chloride.
 - The drying agent is removed by filtration.
- Purification: The final product is purified by distillation under reduced pressure, collecting the fraction near 64°C.

This process yields 1,3-bis(chloromethyl)tetramethyldisiloxane with a molar yield of 95% and a purity of 99%.[\[1\]](#)

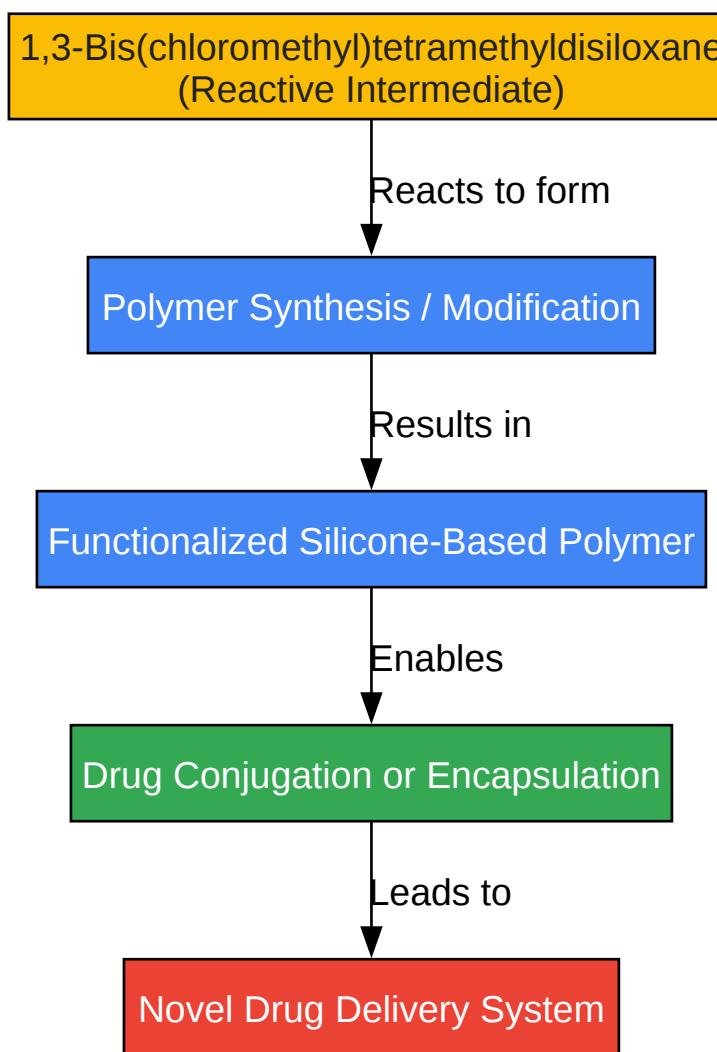
The following diagram illustrates the workflow for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane.

[Click to download full resolution via product page](#)

Synthesis workflow of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Applications in Research and Industry

1,3-Bis(chloromethyl)tetramethyldisiloxane serves as a key building block in organosilicon chemistry.


- **Polymer Chemistry:** It is a crucial intermediate in the synthesis of various silicone polymers. The presence of two reactive chloromethyl groups allows for the formation of cross-linked structures and the introduction of specific functionalities into the polymer backbone. These polymers find applications in coatings, sealants, and elastomers.
- **Surface Modification:** The compound can be used to modify surfaces, imparting properties such as hydrophobicity.
- **Bifunctional Silylating Agent:** It is utilized as a bifunctional silylating agent in organic synthesis.[\[4\]](#)

Relevance in Drug Development

While not a therapeutic agent itself, 1,3-bis(chloromethyl)tetramethyldisiloxane and similar organosilicon compounds have potential applications in the broader field of drug development, particularly in drug delivery systems.[\[5\]](#)[\[6\]](#)[\[7\]](#) The biocompatibility and tunable properties of silicone-based materials make them attractive for creating carriers for therapeutic agents.[\[5\]](#)[\[6\]](#)

The reactive nature of the chloromethyl groups in 1,3-bis(chloromethyl)tetramethyldisiloxane allows for its incorporation into larger polymer matrices or for the attachment of drug molecules, potentially leading to the development of novel drug delivery platforms. This could involve the synthesis of biodegradable polymers for controlled drug release.[6]

The logical relationship for its potential role in drug delivery can be visualized as follows:

[Click to download full resolution via product page](#)

Potential role in drug delivery system development.

Safety and Handling

1,3-Bis(chloromethyl)tetramethyldisiloxane is classified as a combustible liquid and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal

protective equipment, including gloves and safety goggles, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C₆H₁₆Cl₂OSi₂ | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development | MDPI [mdpi.com]
- 7. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145944#molecular-structure-of-1-3-bis-chloromethyl-tetramethyldisiloxane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com